molecular formula C12H13N3O3S B2469306 methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate CAS No. 1207049-73-7

methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate

Cat. No.: B2469306
CAS No.: 1207049-73-7
M. Wt: 279.31
InChI Key: RFIAAJRLOJPKSX-UHFFFAOYSA-N
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Description

Methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate is a heterocyclic compound that combines the structural features of pyrazole and thiophene. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Amidation: The pyrazole derivative is then reacted with an appropriate amine to form the amide linkage.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1,4-dimethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate: Similar structure but different position of the amide group.

    Ethyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate: Similar structure but different ester group.

    Methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)furan-3-carboxylate: Similar structure but different heterocyclic ring.

Uniqueness

Methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate is unique due to the specific combination of the pyrazole and thiophene rings, which may confer distinct electronic and steric properties, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

methyl 2-[(2,4-dimethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-7-6-13-15(2)9(7)10(16)14-11-8(4-5-19-11)12(17)18-3/h4-6H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIAAJRLOJPKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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